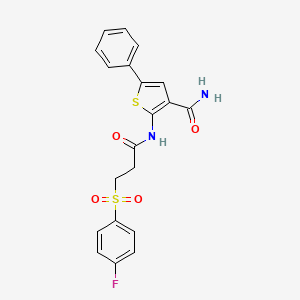

2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

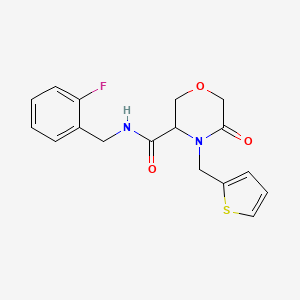

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an amide group, a thiophene ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the sulfonyl group could be introduced via a sulfonation reaction, while the amide group could be formed via an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, amide, and carboxamide groups would likely result in a highly polar molecule, while the thiophene ring could contribute to the compound’s aromaticity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the sulfonyl group could undergo substitution reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility would be affected by its polarity, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen

Antipathogenic Activity of Thiourea Derivatives :A study by Limban, Marutescu, and Chifiriuc (2011) explored the synthesis and antipathogenic activity of acylthioureas, including derivatives similar to the queried compound. These compounds demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm growth ability. This suggests potential applications in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Synthesis of Fluorophenothiazines and Their Conversion into Sulfones :Sharma, Gupta, Kumar, and Gupta (1999) reported the synthesis of fluorophenothiazines, which involves compounds structurally related to the queried chemical. These compounds were then converted into sulfones, indicating the potential for creating various chemically modified derivatives for diverse applications (Sharma et al., 1999).

Use in Fluorescent Molecular Probes :Diwu et al. (1997) studied the synthesis and spectral properties of fluorescent solvatochromic dyes, which include structural elements similar to the queried compound. These compounds exhibit solvent-dependent fluorescence, indicating their potential use in developing ultrasensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

Development of Aromatic Polyamides :Hsiao and Huang (1997) conducted research on the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids. The synthesis process involved compounds similar to the queried chemical, demonstrating its potential application in the development of new materials with desirable properties, such as solubility in polar solvents and high glass transition temperatures (Hsiao & Huang, 1997).

Fluorescence Sensing of Carboxylate Anions :Kim and Ahn (2008) explored the use of o-(carboxamido)trifluoroacetophenones in fluorescence sensing of carboxylate anions. The compounds showed a significant fluorescence enhancement upon binding with anions, indicating their application in the development of fluorescent sensors (Kim & Ahn, 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O4S2/c21-14-6-8-15(9-7-14)29(26,27)11-10-18(24)23-20-16(19(22)25)12-17(28-20)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H2,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQHPMPACFRRKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2772079.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2772091.png)

![Methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2772092.png)